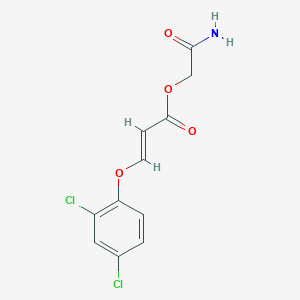
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester is a synthetic organic compound known for its applications in various scientific fields It is characterized by the presence of a propenoic acid moiety linked to a 2,4-dichlorophenoxy group and an amino-oxoethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester typically involves the esterification of 2-Propenoic acid with 3-(2,4-dichlorophenoxy)-2-amino-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-hydroxyethyl ester
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methyl ester
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-ethyl ester
Uniqueness
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester is unique due to the presence of the amino-oxoethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
60146-12-5 |
|---|---|
Fórmula molecular |
C11H9Cl2NO4 |
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl) (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H9Cl2NO4/c12-7-1-2-9(8(13)5-7)17-4-3-11(16)18-6-10(14)15/h1-5H,6H2,(H2,14,15)/b4-3+ |
Clave InChI |
ZNYKRFLAHBRRMN-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)O/C=C/C(=O)OCC(=O)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC=CC(=O)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
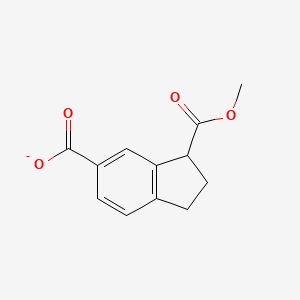
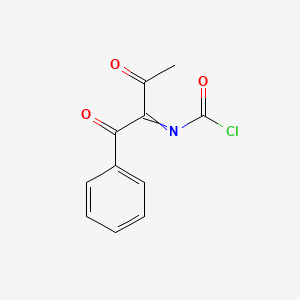
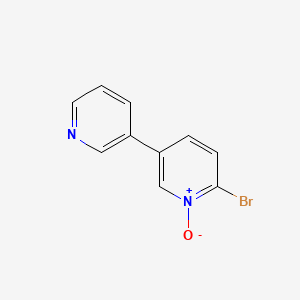
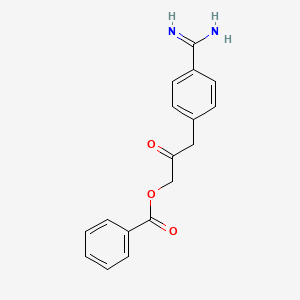
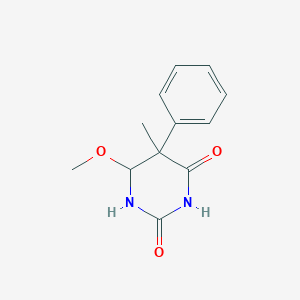
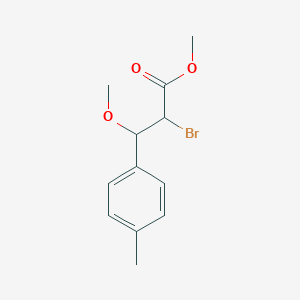
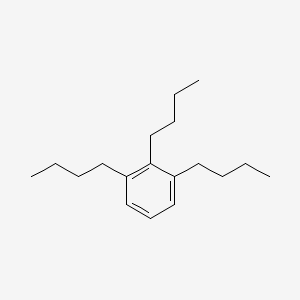
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
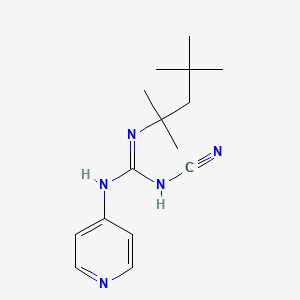
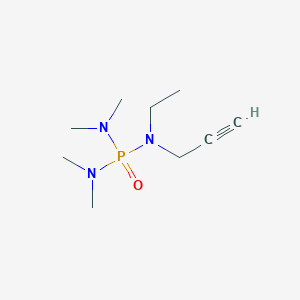
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
